2-Aminopropanoyl chloride;hydrochloride
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Overview
Description
2-Aminopropanoyl chloride;hydrochloride is an organic compound that belongs to the class of acyl chlorides. It is a derivative of propanoic acid, where the hydroxyl group is replaced by an amino group and a chloride group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopropanoyl chloride;hydrochloride can be synthesized through the reaction of propanoic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves the following steps:
Formation of Propanoyl Chloride: Propanoic acid reacts with thionyl chloride (SOCl₂) to form propanoyl chloride.
Amination: The propanoyl chloride is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of 2-aminopropanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to optimize the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Aminopropanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Acylation: It can act as an acylating agent, reacting with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-aminopropanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products
Amides: Formed through acylation with amines.
Esters: Formed through reaction with alcohols.
2-Aminopropanoic Acid: Formed through hydrolysis.
Scientific Research Applications
2-Aminopropanoyl chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.
Biology: Employed in the synthesis of peptides and proteins by forming amide bonds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-aminopropanoyl chloride;hydrochloride involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of various derivatives. The chloride group acts as a leaving group, facilitating the substitution reaction.
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: Similar in structure but lacks the amino group.
Benzoyl Chloride: Contains a benzene ring instead of the propanoic acid backbone.
Chloroacetyl Chloride: Contains a chloro group on the acetyl moiety.
Uniqueness
2-Aminopropanoyl chloride;hydrochloride is unique due to the presence of both an amino group and a chloride group, making it highly reactive and versatile in organic synthesis. Its ability to form amides and other derivatives makes it valuable in various fields of research and industry.
Properties
CAS No. |
57697-28-6 |
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Molecular Formula |
C3H7Cl2NO |
Molecular Weight |
144.00 g/mol |
IUPAC Name |
2-aminopropanoyl chloride;hydrochloride |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-2(5)3(4)6;/h2H,5H2,1H3;1H |
InChI Key |
NOCRHJOLVFAFED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)N.Cl |
Origin of Product |
United States |
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